(5S)-5-(hydroxymethyl)imidazolidine-2,4-dione
Overview
Description
“(5S)-5-(hydroxymethyl)imidazolidine-2,4-dione” is a compound with the molecular formula C4H6N2O3 . It is a five-member heterocyclic compound containing nitrogen and oxygen atoms in its ring structure .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a five-membered ring with two nitrogen atoms and three carbon atoms. One of the carbon atoms is substituted with a hydroxymethyl group .Physical and Chemical Properties Analysis
“this compound” is a powder with a molecular weight of 130.104 . Its melting point is between 256-258 degrees Celsius .Safety and Hazards
Mechanism of Action
Target of Action
The primary target of (5S)-5-(hydroxymethyl)imidazolidine-2,4-dione is the Voltage-Gated Sodium Channel Inner Pore . This channel plays a crucial role in the propagation of action potentials in neurons and other excitable cells .
Mode of Action
This compound interacts with its target through a process known as molecular docking . The compound binds to the active pocket of the Voltage-Gated Sodium Channel, thereby affecting its function
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to neuronal signaling . By interacting with the Voltage-Gated Sodium Channel, the compound can influence the propagation of action potentials, which are essential for neuronal communication .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its potential anticonvulsant activity . By binding to the Voltage-Gated Sodium Channel, the compound may help to regulate neuronal activity and potentially mitigate the excessive neuronal firing associated with seizure conditions .
Biochemical Analysis
Biochemical Properties
In biochemical reactions, (5S)-5-(hydroxymethyl)imidazolidine-2,4-dione has been found to interact with various enzymes and proteins . For instance, it has been identified as a potential inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key enzyme involved in insulin signaling . The interaction between this compound and PTP1B can increase insulin sensitivity and reduce blood sugar levels .
Cellular Effects
The effects of this compound on cells are diverse and complex. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, by inhibiting PTP1B, this compound can modulate insulin signaling, which in turn affects cellular glucose uptake and metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it binds to the active site of PTP1B, inhibiting its activity and thereby modulating insulin signaling .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels . Detailed information on these interactions and effects is currently limited.
Properties
IUPAC Name |
(5S)-5-(hydroxymethyl)imidazolidine-2,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O3/c7-1-2-3(8)6-4(9)5-2/h2,7H,1H2,(H2,5,6,8,9)/t2-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBRIRBXLTFAPOM-REOHCLBHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(=O)NC(=O)N1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]1C(=O)NC(=O)N1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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